molecular formula C7H11N3O B1376805 3-(2-Aminopyrimidin-5-yl)propan-1-ol CAS No. 1308676-98-3

3-(2-Aminopyrimidin-5-yl)propan-1-ol

Cat. No.: B1376805
CAS No.: 1308676-98-3
M. Wt: 153.18 g/mol
InChI Key: WMEFWFJFVFFUTA-UHFFFAOYSA-N
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Description

3-(2-Aminopyrimidin-5-yl)propan-1-ol is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.185 g/mol . Its CAS registry number is 1308676-98-3 . The compound features an aminopyrimidine head group, a privileged structure in medicinal chemistry, linked to a propanol chain. The SMILES notation is C1=C(C=NC(=N1)N)CCCO . This structure suggests its potential utility as a versatile building block in organic synthesis and drug discovery, particularly for the preparation of more complex molecules. The specific research applications, mechanism of action, and biological value for this compound are areas for further investigation by qualified researchers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-aminopyrimidin-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-7-9-4-6(5-10-7)2-1-3-11/h4-5,11H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEFWFJFVFFUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308676-98-3
Record name 1308676-98-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopyrimidin-5-yl)propan-1-ol typically involves the reaction of 2-aminopyrimidine with a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(2-Aminopyrimidin-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(2-Aminopyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Mercaptopyrimidin-5-yl)propan-1-ol

  • Molecular Formula : C₇H₁₀N₂OS
  • Molecular Weight : 170.23 g/mol
  • Key Difference: Replacement of the amino group with a mercapto (-SH) group.
  • This compound may exhibit distinct pharmacokinetic properties compared to the amino derivative .

3-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-propan-1-ol

  • Molecular Formula : C₇H₉ClFN₃O
  • Molecular Weight : 205.62 g/mol
  • Key Differences: Chlorine and fluorine substituents on the pyrimidine ring. Amino group shifted to the 4-position.
  • The altered substitution pattern may affect binding affinity in biological targets .

3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol

  • Molecular Formula : C₁₀H₁₃N₃O
  • Molecular Weight : 191.23 g/mol
  • Key Difference : Incorporation of a pyrazolo-pyrimidine fused ring system.
  • Implications : The fused ring system adds rigidity, which could improve target selectivity in drug design .

Pyridine-Based Analogues

3-(2-Aminopyridin-3-yl)propan-1-ol

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 152.19 g/mol
  • Key Difference : Pyridine ring instead of pyrimidine.
  • Implications : Reduced hydrogen-bonding capacity due to fewer nitrogen atoms in the aromatic ring. This may lower solubility in polar solvents compared to pyrimidine derivatives .

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

  • Molecular Formula : C₈H₁₁IN₂O
  • Molecular Weight : 278.10 g/mol
  • Key Difference : Iodine substitution at the 5-position of the pyridine ring.
  • Implications : The bulky iodine atom may facilitate halogen bonding, a critical interaction in protein-ligand recognition .

Functional Group Variations

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol

  • Molecular Formula: C₉H₈BrNO₂
  • Molecular Weight : 258.08 g/mol
  • Key Differences :
    • Propargyl alcohol chain (prop-2-yn-1-ol) instead of propan-1-ol.
    • Bromine and methoxy substituents on the pyridine ring.
  • Implications : The triple bond introduces rigidity, which could stabilize π-π stacking interactions in supramolecular chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
3-(2-Aminopyrimidin-5-yl)propan-1-ol C₇H₁₁N₃O 153.19 2-Amino pyrimidine, propanol chain High hydrogen-bonding potential
3-(2-Mercaptopyrimidin-5-yl)propan-1-ol C₇H₁₀N₂OS 170.23 2-Mercapto pyrimidine Thiol reactivity
3-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-propan-1-ol C₇H₉ClFN₃O 205.62 2-Chloro, 5-fluoro pyrimidine Enhanced lipophilicity
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.19 Pyridine ring Reduced solubility
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol C₈H₁₁IN₂O 278.10 5-Iodo pyridine Halogen bonding

Biological Activity

3-(2-Aminopyrimidin-5-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H11_{11}N3_3O. The compound features a pyrimidine ring substituted with an amino group, contributing to its biological interactions.

PropertyValue
Molecular FormulaC7_7H11_{11}N3_3O
Molecular Weight153.18 g/mol
SMILESC1=C(C=NC(=N1)N)CCCO
InChIInChI=1S/C7H11N3O/c8-7-9-4...

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It may act as a ligand for specific receptors or enzymes, modulating their activity through hydrogen bonding and other non-covalent interactions. This interaction can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression .

Anticancer Activity

In vitro studies have demonstrated that derivatives of the aminopyrimidine scaffold can exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed a growth inhibition (GI50_{50}) value of less than 100 nM against CDK12-overexpressing breast cancer cells .

Case Studies

  • Inhibition of CDK12 : A study evaluated the structure-activity relationship (SAR) of aminopyrimidine derivatives, revealing that modifications at specific positions significantly enhanced their inhibitory potency against CDK12. Compounds with smaller substituents at certain positions were more effective, suggesting that the spatial arrangement around the pyrimidine ring is crucial for activity .
  • Antagonistic Effects : Another study explored substituted pyrido[3,4-d]pyrimidines as antagonists against specific human receptors involved in tumorigenesis. These compounds demonstrated promising results in inhibiting receptor activity, indicating potential applications in treating hyperproliferative disorders like cancer .

Summary of Findings

Study FocusKey Findings
CDK12 InhibitionPotent inhibitors identified with GI50_{50} < 100 nM
Antagonistic ActivityEffective against receptors linked to cancer
Structure-Activity RelationshipSmaller substituents enhance activity

Q & A

Basic Research Questions

Q. What are the molecular structure and key functional groups of 3-(2-Aminopyrimidin-5-yl)propan-1-ol?

  • Answer : The compound features a propanol backbone (three-carbon chain with a hydroxyl group) attached to a 2-aminopyrimidine ring. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, with an amino group at position 2. Key functional groups include the hydroxyl (-OH), primary amine (-NH₂), and aromatic pyrimidine ring. Its molecular formula is C₇H₁₀N₃O , with a molecular weight of 170.18 g/mol .

Q. What are common synthetic routes for this compound?

  • Answer : Synthesis typically involves multi-step organic reactions:

  • Step 1 : Functionalization of pyrimidine precursors (e.g., halogenation or amination).
  • Step 2 : Coupling the pyrimidine derivative with a propanol-based reagent via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura).
  • Step 3 : Reduction or deprotection steps to yield the final product.
    Key reagents include palladium catalysts (for cross-coupling) and lithium aluminum hydride (for reduction). Reaction conditions (temperature: 60–100°C; solvent: THF/DMF) must be tightly controlled to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. To address this:

  • Comparative SAR Studies : Systematically modify substituents (e.g., fluorine vs. methyl groups) and evaluate binding affinity changes.
  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).
    Example: Fluorine substitution at the pyrimidine ring (as in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) enhances stability but may reduce solubility, altering observed activity .

Q. What methodological approaches optimize synthetic yield and purity for large-scale production?

  • Answer : Optimization strategies include:

  • Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%).
    Industrial-scale protocols may incorporate flow chemistry to improve yield .

Q. Which analytical techniques confirm structural integrity and purity in academic settings?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm; pyrimidine protons at δ 8.0–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (m/z 170.18).
  • HPLC : Quantifies purity (>98%) using a C18 column and UV detection at 254 nm .

Q. How to design experiments for studying biomolecular interactions (e.g., enzyme inhibition)?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interaction.
  • Molecular Dynamics Simulations : Model hydrogen bonding (e.g., between the hydroxyl group and catalytic residues) to predict binding modes.
    Case Study: Analogous pyrimidine derivatives show affinity for kinase enzymes via hydrophobic interactions with the pyrimidine ring .

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